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molecular formula C18H12N2O3 B8774617 3-Cyano-6-methoxy-4-phenylisoquinoline-1-carboxylic acid CAS No. 849547-30-4

3-Cyano-6-methoxy-4-phenylisoquinoline-1-carboxylic acid

Cat. No. B8774617
M. Wt: 304.3 g/mol
InChI Key: PRAASIOWHGVOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691879B2

Procedure details

To a suspension of 6-methoxy-4-phenylisoquinoline-1,3-dicarbonitrile in 25 mL EtOH was added 2(N) aq NaOH (15 mL), and the reaction was stirred at 40° C. for 2 h. Then concentrated aq HCl (18 mL) and water (29 mL) were added to the reaction mixture and heated at 100° C. for 16 h. After cooling to rt, it was extracted with DCM (4×). The combined organic layers were dried over Na2SO4 and concentrated to a tan solid (470 mg, 85%). This crude product was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
2(N)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
reactant
Reaction Step Three
Name
Quantity
29 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([C:13]#N)=[N:8][C:7]([C:15]#[N:16])=[C:6]2[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[OH-:23].[Na+].Cl.[OH2:26]>CCO>[C:15]([C:7]1[N:8]=[C:9]([C:13]([OH:26])=[O:23])[C:10]2[C:5]([C:6]=1[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)=[CH:4][C:3]([O:2][CH3:1])=[CH:12][CH:11]=2)#[N:16] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(=C(N=C(C2=CC1)C#N)C#N)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Step Two
Name
2(N)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
18 mL
Type
reactant
Smiles
Cl
Name
Quantity
29 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 40° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° C. for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
EXTRACTION
Type
EXTRACTION
Details
it was extracted with DCM (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a tan solid (470 mg, 85%)
CUSTOM
Type
CUSTOM
Details
This crude product was used without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(#N)C=1N=C(C2=CC=C(C=C2C1C1=CC=CC=C1)OC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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